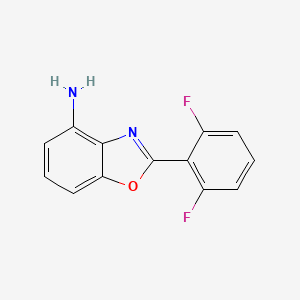









|
REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:8]=1[C:14]1[O:15][C:16]2[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-])=O)[C:17]=2[N:18]=1.O>Cl>[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:8]=1[C:14]1[O:15][C:16]2[C:17](=[C:19]([NH2:23])[CH:20]=[CH:21][CH:22]=2)[N:18]=1
|


|
Name
|
|
|
Quantity
|
14.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
2-(2,6-difluorophenyl)-4-nitro-1,3-benzoxazole
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=CC=C1)F)C=1OC2=C(N1)C(=CC=C2)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 2 hours at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
after returning to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered on a Celite bed
|
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution is concentrated under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
the desired product is extracted 3 times with 50 ml of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed twice with 30 ml of a saturated solution of sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The 2-(2,6-difluorophenyl)-1,3-benzoxazol-4-amine is used without other purification in the following stage
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C(=CC=C1)F)C=1OC=2C(N1)=C(C=CC2)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |